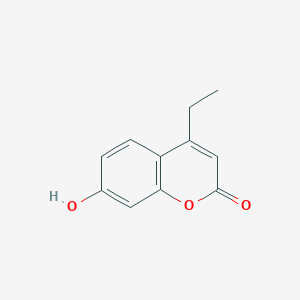

4-Ethyl-7-hydroxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRDBISCGQHNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419845 |

Source

|

| Record name | 4-Ethyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64231-10-3 |

Source

|

| Record name | 4-Ethyl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-7-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethyl-7-hydroxycoumarin, a valuable coumarin derivative. The primary synthesis route detailed is the Pechmann condensation, a classic and efficient method for the formation of coumarin scaffolds. This document outlines the synthesis pathway, the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathway: The Pechmann Condensation

The synthesis of this compound is most commonly achieved through the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol, in this case, resorcinol (1,3-dihydroxybenzene), with a β-ketoester, specifically ethyl butyrylacetate. The reaction proceeds to form the desired this compound, also known as 4-ethylumbelliferone.

The overall reaction can be summarized as follows:

Reaction Mechanism

The mechanism of the Pechmann condensation is a multi-step process that can be initiated by either transesterification or electrophilic aromatic substitution, depending on the specific reactants and conditions.[1] For the synthesis of this compound from the highly activated resorcinol, the reaction is believed to proceed through the following key steps:

-

Electrophilic Aromatic Substitution: The β-ketoester, ethyl butyrylacetate, is protonated by the acid catalyst, which enhances the electrophilicity of the ketone carbonyl group. The activated resorcinol ring then acts as a nucleophile, attacking the carbonyl carbon in an electrophilic aromatic substitution reaction to form a β-hydroxy intermediate.

-

Dehydration: The newly formed β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable cinnamic acid ester derivative.

-

Intramolecular Transesterification (Cyclization): The hydroxyl group of the phenol attacks the ester carbonyl group in an intramolecular transesterification reaction. This cyclization step forms the lactone ring characteristic of coumarins.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the aromaticity of the coumarin ring system and release the acid catalyst.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-substituted-7-hydroxycoumarins via the Pechmann condensation. While specific data for the 4-ethyl derivative is limited, the data for the closely related 4-methyl and 4-propyl analogs provide a strong indication of expected outcomes.

| Product | Reactants | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| 4-Methyl-7-hydroxycoumarin | Resorcinol, Ethyl acetoacetate | Conc. H₂SO₄ | 18 | 5 to RT | 88 | [2] |

| 4-Methyl-7-hydroxycoumarin | Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 1.67 | 110 | ~95 | [3] |

| 4-Propyl-7-hydroxycoumarin | Resorcinol, Ethyl butyroacetate | 75% H₂SO₄ | Overnight | RT | Not specified | [4] |

| This compound (Estimated) | Resorcinol, Ethyl butyrylacetate | Conc. H₂SO₄ | 12-24 | RT - 50 | 70-85 | Inferred |

RT: Room Temperature

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar 4-substituted coumarins.[2][4]

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker (250 mL)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (e.g., 11.0 g, 0.1 mol). Place the flask in an ice bath to cool.

-

Addition of Reactants: Slowly add concentrated sulfuric acid (e.g., 50 mL) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Once the resorcinol has dissolved, slowly add ethyl butyrylacetate (e.g., 14.4 g, 0.1 mol) dropwise to the mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly into a beaker containing crushed ice (approximately 200-300 g) with vigorous stirring. A precipitate of the crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any residual acid.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

Spectroscopic Properties of 4-Ethyl-7-hydroxycoumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Ethyl-7-hydroxycoumarin and its derivatives. These compounds are of significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their unique photophysical characteristics. This document details their synthesis, spectroscopic behavior, and explores their mechanism of action as enzyme inhibitors.

Core Spectroscopic and Photophysical Properties

This compound derivatives belong to the coumarin family, a class of compounds renowned for their strong fluorescence and environmental sensitivity. The introduction of an ethyl group at the 4-position of the 7-hydroxycoumarin scaffold influences the electron distribution within the molecule, thereby modulating its absorption and emission characteristics. The spectroscopic properties of these derivatives are highly dependent on the solvent polarity and pH, a phenomenon attributed to the excited-state proton transfer (ESPT) from the 7-hydroxyl group.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of selected 4-substituted 7-hydroxycoumarin derivatives, including the 4-ethyl analog, to facilitate comparison. These values are crucial for applications such as fluorescent probe design and biological imaging.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) |

| 7-Hydroxy-4-methylcoumarin | Water | 321 | - | - | - |

| 7-Hydroxy-4-methylcoumarin | Methanol:Water (30:70) | 321 | - | - | - |

| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | - | - | - | - | - |

| Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | - | - | - | - | - |

| 7-Hydroxycoumarin | - | - | - | - | - |

Note: The table is populated with representative data from the search results. A comprehensive compilation would require access to a wider range of specific experimental data for 4-ethyl derivatives.

Experimental Protocols

Synthesis of this compound Derivatives via Pechmann Condensation

The most common and efficient method for the synthesis of 4-substituted 7-hydroxycoumarins is the Pechmann condensation.[1][2][3][4][5] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol in this case) with a β-ketoester (ethyl butyrylacetate for the 4-ethyl derivative).

Materials:

-

Resorcinol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) as catalyst

-

Ethanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

-

To this acidic mixture, add ethyl butyrylacetate dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath (typically 60-80 °C) for a specified time (e.g., 1-2 hours) to complete the condensation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Caption: Workflow for the synthesis of this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

The following protocol outlines the general procedure for acquiring UV-Vis absorption and fluorescence emission spectra of this compound derivatives.[6][7][8][9]

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

-

A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp)

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance and fluorescence measurements. For UV-Vis, the absorbance should ideally be between 0.1 and 1.0. For fluorescence, a more dilute solution is typically used to avoid inner filter effects.

Data Acquisition:

-

UV-Vis Absorption:

-

Record the absorption spectrum of the sample solution against a solvent blank over a suitable wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Caption: General workflow for spectroscopic analysis.

Mechanism of Action and Biological Relevance

4-Hydroxycoumarin derivatives are well-documented as inhibitors of various enzymes, a property that underpins their therapeutic applications.[10][11][12][13] The primary mechanism of action for many of these compounds, including the parent 4-hydroxycoumarin, is the inhibition of Vitamin K epoxide reductase (VKOR).[10][14] This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

Inhibition of the Vitamin K Cycle

By inhibiting VKOR, 4-hydroxycoumarin derivatives prevent the regeneration of the reduced form of vitamin K. This leads to a deficiency in active vitamin K, which in turn impairs the γ-carboxylation of glutamate residues in prothrombin and other clotting factors (Factors VII, IX, and X). This disruption of the coagulation cascade results in an anticoagulant effect.

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.

Cellular Uptake and Imaging Applications

The inherent fluorescence of this compound derivatives makes them valuable tools for cellular imaging.[15][16][17][18] Their ability to cross cellular membranes allows for the visualization of intracellular structures and processes. The cellular uptake of coumarin derivatives can occur through various mechanisms, including passive diffusion and endocytosis.[16][17] Once inside the cell, their fluorescence can be used to track their localization and interaction with subcellular organelles. This property is particularly useful in drug delivery studies and for developing targeted therapeutic agents.

Conclusion

This compound derivatives exhibit fascinating spectroscopic properties that are tunable through chemical modification and sensitive to the surrounding environment. Their synthesis is readily achievable through established methods like the Pechmann condensation. Beyond their photophysical characteristics, these compounds demonstrate significant biological activity, primarily as enzyme inhibitors, with a well-understood mechanism of action in the context of the vitamin K cycle. The combination of their fluorescent properties and biological activity makes them promising candidates for the development of novel therapeutic agents and advanced bio-imaging probes. Further research into the structure-activity relationships of a broader range of 4-ethyl derivatives will undoubtedly unlock their full potential in both medicine and materials science.

References

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iajpr.com [iajpr.com]

- 10. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 11. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. soc.chim.it [soc.chim.it]

The Ascending Profile of 4-Ethyl-7-hydroxycoumarin Analogs: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a fundamental heterocyclic motif found in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Within this diverse family, analogs of 4-Ethyl-7-hydroxycoumarin are emerging as a class of molecules with significant potential across various biological domains. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into these promising compounds, with a focus on their antimicrobial, antioxidant, and anticancer properties. Due to the limited availability of data specifically on this compound, this paper will also draw upon findings from closely related 4-alkyl-7-hydroxycoumarin derivatives to provide a comprehensive overview.

Synthesis of the 4-Alkyl-7-hydroxycoumarin Core

The synthesis of the 7-hydroxy-4-alkylcoumarin scaffold is most commonly achieved through the Pechmann condensation . This robust and versatile reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 4-alkyl-7-hydroxycoumarins, resorcinol is typically reacted with an appropriate ethyl β-ketoacetate. For instance, 7-hydroxy-4-methylcoumarin is synthesized from resorcinol and ethyl acetoacetate.[1] The general workflow for this synthesis is depicted below.

Biological Activities of 4-Alkyl-7-hydroxycoumarin Analogs

Antimicrobial Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable antimicrobial properties. The introduction of various substituents at the 7-oxy position has led to the development of compounds with activity against a range of bacterial and fungal strains.

| Compound/Analog | Test Organism | Activity (MIC in µg/mL) | Reference |

| 7-oxycoumarinyl amino alcohol derivative 9 | P. aeruginosa | 1.09 | [2] |

| K. pneumoniae | 6.25 | [2] | |

| P. vulgaris | 6.25 | [2] | |

| E. coli | 25 | [2] | |

| 7-oxycoumarinyl amino alcohol derivative 5 | Various strains | Moderate to excellent | [2] |

| 7-oxycoumarinyl amino alcohol derivative 10 | Various strains | Moderate to excellent | [2] |

| 4-thiazolidinones of 4-methyl-7-hydroxycoumarin | F. graminearum | High growth inhibition | [3] |

| Coumarinyl thiosemicarbazides | F. graminearum | High growth inhibition | [3] |

Table 1: Antimicrobial Activity of 4-Methyl-7-hydroxycoumarin Analogs

The structure-activity relationship (SAR) studies suggest that substitutions at the 7-position and the presence of a methyl group at the 4-position are important for antimicrobial activities.[2]

Antioxidant Activity

The antioxidant potential of coumarin derivatives is a well-documented area of research. The 7-hydroxy group, in particular, is a key structural feature that contributes to the free radical scavenging ability of these molecules. The introduction of thiosemicarbazide and thiazolidinone moieties to the 4-methyl-7-hydroxycoumarin scaffold has been shown to enhance its antioxidant properties.[3] Some of these derivatives have exhibited scavenging activity towards DPPH and galvinoxyl radicals that is comparable to or even better than ascorbic acid.[3]

| Compound/Analog | Assay | Activity | Reference |

| Coumarinyl thiosemicarbazides | DPPH radical scavenging | High | [3] |

| Galvinoxyl radical scavenging | High | [3] | |

| 4-thiazolidinones of 4-methyl-7-hydroxycoumarin | DPPH radical scavenging | Moderate | [3] |

| Galvinoxyl radical scavenging | Moderate | [3] |

Table 2: Antioxidant Activity of 4-Methyl-7-hydroxycoumarin Analogs

Anticancer Activity

Synthetic coumarins, including 4-methyl-7-hydroxycoumarin, have shown promising anticancer potential.[4] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and modulation of key signaling pathways.

A study on 4-methyl-7-hydroxycoumarin in a mouse model of skin cancer induced by DMBA (7,12-Dimethylbenz[a]anthracene) revealed its ability to modulate the expression of several biomarkers.[4] The compound led to the down-regulation of the Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), and the up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, Caspase-3, and Caspase-9.[4] This modulation resulted in a significant reduction in papilloma growth.[4]

| Compound/Analog | Cancer Model | Key Findings | Reference |

| 4-Methyl-7-hydroxycoumarin | DMBA-induced skin cancer in mice | Down-regulation of AhR and PCNA. Up-regulation of Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. Reduction in papilloma growth. | [4] |

Table 3: Anticancer Activity of 4-Methyl-7-hydroxycoumarin

Experimental Protocols

Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

A mixture of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) is added to a suitable acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[1] The reaction mixture is heated, typically for 20-25 minutes in the presence of PPA, until the reaction is complete.[1] The reaction mass is then poured into ice-cold water to precipitate the crude product.[1] The precipitate is filtered, washed, and recrystallized from a suitable solvent like dilute alcohol to obtain pure 7-hydroxy-4-methylcoumarin.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. A two-fold serial dilution of each compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay

The antioxidant activity of the coumarin analogs is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of the test compound at various concentrations is mixed with a solution of DPPH in methanol. The mixture is incubated in the dark at room temperature for a specified period. The absorbance of the solution is then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-methyl-7-hydroxycoumarin are mediated through the modulation of signaling pathways that control cell proliferation and apoptosis. A simplified representation of the proposed mechanism is illustrated below.

Conclusion

Analogs of this compound, and more broadly 4-alkyl-7-hydroxycoumarins, represent a promising class of compounds with diverse biological activities. Their straightforward synthesis via the Pechmann condensation allows for the generation of a wide array of derivatives for structure-activity relationship studies. The demonstrated antimicrobial, antioxidant, and anticancer properties, coupled with initial insights into their mechanisms of action, underscore the potential of these molecules in the development of new therapeutic agents. Further research focusing on the specific biological profile of this compound analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. youtube.com [youtube.com]

- 2. jetir.org [jetir.org]

- 3. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photophysical and Photochemical Properties of 4-Ethyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical and Photochemical Properties

4-Ethyl-7-hydroxycoumarin, a derivative of the highly fluorescent 7-hydroxycoumarin scaffold, exhibits photophysical and photochemical properties that are of significant interest in various scientific fields, including drug development, where it can serve as a fluorescent probe or a pharmacophore. The photophysical behavior of coumarins is largely dictated by the electronic transitions within the benzopyrone core, which are sensitive to substitution patterns and the surrounding microenvironment, such as solvent polarity.

Photophysical Properties

The key photophysical parameters of coumarin derivatives include their absorption and emission spectra, molar extinction coefficient, Stokes shift, fluorescence quantum yield, and fluorescence lifetime. These properties are crucial for applications such as fluorescence microscopy, high-throughput screening, and as environmentally sensitive probes. The photophysical properties of 4-substituted-7-hydroxycoumarins are highly dependent on the solvent environment.[1]

Table 1: Summary of Photophysical Data for 4-Substituted-7-Hydroxycoumarin Derivatives in Various Solvents

| Substituent at C4 | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| -H | Ethanol | 325 | 388 | 0.63 | [1] |

| -H | Water (pH 7) | 365 | 450 | 0.75 | [1] |

| -CH3 | Ethanol | 323 | 385 | 0.59 | [1] |

| -CH3 | Water | 320 | 455 | 0.63 | [1] |

| -Phenyl | PBS (pH 7.4) | 340 | 460 | 0.25 | [1] |

Note: The data for the 4-ethyl derivative is expected to be similar to the 4-methyl derivative.

Photochemical Properties

The photochemical properties of 4-substituted-7-hydroxycoumarins are critical for understanding their stability under irradiation and their potential use in applications such as photodynamic therapy or as photocleavable protecting groups. Studies on 4-methyl-7-hydroxycoumarin (a close analog of this compound) have shown that it can undergo photolysis under light excitation.[2][3] This process can lead to the breaking of the C-O bond in the ester-like group and subsequent reaction with the solvent, resulting in a decrease in absorbance and the formation of new substances.[2][3] The photostability of these compounds is therefore a critical consideration for any application involving prolonged exposure to light.

Experimental Protocols

Accurate determination of the photophysical and photochemical properties of this compound requires precise and standardized experimental methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Pechmann condensation reaction.[1][4] This method involves the acid-catalyzed reaction of resorcinol with ethyl ethylacetoacetate.

Materials:

-

Resorcinol

-

Ethyl ethylacetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.

-

Once the resorcinol is fully dissolved, slowly add the appropriate molar equivalent of ethyl ethylacetoacetate dropwise while maintaining the low temperature and continuous stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring the absorption and fluorescence spectra of this compound.[1]

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water, DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

-

Working Solution Preparation:

-

For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum wavelength should ideally be between 0.1 and 1.0.

-

For fluorescence measurements, further dilute the stock solution to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorption Measurement: Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm to determine the wavelength of maximum absorbance (λabs).

-

Fluorescence Emission Measurement: Set the excitation wavelength of the fluorometer to the determined λabs. Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λex + 10 nm to 700 nm). This will determine the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is determined using a comparative method with a well-characterized standard.[5][6]

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) in the same solvent. The concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectrum for each solution and determine the absorbance at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Calculate the integrated fluorescence intensity of the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) Where:

-

Φr is the quantum yield of the reference.

-

Is and Ir are the integrated fluorescence intensities of the sample and reference.

-

As and Ar are the absorbances of the sample and reference at the excitation wavelength.

-

ns and nr are the refractive indices of the sample and reference solutions.

-

Measurement of Fluorescence Lifetime (τf)

The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).[7][8]

Procedure:

-

Instrument Setup: The TCSPC system is configured with a pulsed light source (e.g., a picosecond laser diode) at the excitation wavelength of the sample and a sensitive single-photon detector. The instrument response function (IRF) is measured using a scattering solution.

-

Data Acquisition: The fluorescence decay of the this compound solution is measured until a sufficient number of photon events are collected to generate a statistically significant decay curve.

-

Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τf).

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the synthesis and photophysical/photochemical characterization of this compound.

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the electronic transitions for this compound.

Potential Signaling Pathway Modulation by 4-Substituted-7-Hydroxycoumarins

Based on studies of the analogous 4-methyl-7-hydroxycoumarin, a potential mechanism of action in cancer cells involves the modulation of key signaling pathways.[9]

Caption: Potential signaling pathway modulation by this compound in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 6. sapub.org [sapub.org]

- 7. benchchem.com [benchchem.com]

- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 9. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethyl-7-hydroxycoumarin CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-7-hydroxycoumarin (4-ethyl-7-hydroxy-2H-chromen-2-one), a fluorescent heterocyclic compound belonging to the coumarin family. This document details its chemical structure, physicochemical properties, a robust experimental protocol for its synthesis via Pechmann condensation, and a summary of the biological activities associated with its structural class.

Core Chemical Information

This compound is a derivative of coumarin (2H-1-benzopyran-2-one) featuring an ethyl group at the C4 position and a hydroxyl group at the C7 position. The C7 hydroxyl substitution, in particular, is known to impart significant fluorescence to the coumarin scaffold.

Chemical Structure:

(Image Source: PubChem CID 5395891)

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in published literature. The following table summarizes the computationally predicted properties for the compound. For comparative purposes, a second table provides the well-documented experimental data for the closely related analogue, 7-Hydroxy-4-methylcoumarin.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem |

| Molecular Weight | 190.2 g/mol | PubChem |

| XLogP3 | 2.0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 190.062994177 g/mol | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Table 2: Experimental Physicochemical Properties of 7-Hydroxy-4-methylcoumarin (CAS: 90-33-5) for Comparison

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | Thermo Scientific[1] |

| Melting Point | 186°C to 191°C | Thermo Scientific[1] |

| Boiling Point | 267.77°C (rough estimate) | ChemBK[2] |

| Solubility | Soluble in ethanol, acetic acid, alkali solutions. Slightly soluble in hot water, ether, and chloroform. | ChemBK[2] |

Synthesis of this compound

The most common and efficient method for synthesizing 4-substituted-7-hydroxycoumarins is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester.[3][4] For the synthesis of the target compound, resorcinol is reacted with ethyl propionylacetate.

Experimental Synthesis Protocol: Pechmann Condensation

This protocol is adapted from established procedures for similar coumarin derivatives.[5]

Principle: The reaction is initiated by a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and a final dehydration step to form the stable coumarin ring system.[4]

Materials:

-

Resorcinol (1.0 eq.)

-

Ethyl propionylacetate (1.1 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Crushed Ice / Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: Carefully add concentrated sulfuric acid to a beaker or flask submerged in an ice-water bath. Allow the acid to cool to below 10°C.

-

Addition of Reactants: In a separate flask, dissolve resorcinol in ethyl propionylacetate.

-

Condensation: Add the resorcinol/ethyl propionylacetate solution dropwise to the cold, stirred sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the reaction vessel from the ice bath and allow it to stir at room temperature for 12-18 hours.

-

Precipitation: Pour the reaction mixture slowly and with vigorous stirring into a separate beaker containing a large volume of crushed ice and water. A solid precipitate of crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the final product.

-

Drying: Dry the purified crystals under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Biological Activity and Applications

While specific studies on this compound are not abundant, the broader class of 4-substituted hydroxycoumarins is of significant interest to researchers in drug discovery.

-

Anticoagulant Activity: The 4-hydroxycoumarin scaffold is famously the core of vitamin K antagonist anticoagulants, such as warfarin.[6] These compounds inhibit the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of blood clotting factors.

-

Antimicrobial and Antifungal Activity: Various derivatives of 7-hydroxycoumarin have demonstrated antibacterial and antifungal properties.[7][8][9] Modifications at the C4 position can modulate this activity, making these compounds potential leads for new antimicrobial agents.

-

Anticancer and Anti-inflammatory Properties: The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[6]

-

Fluorescent Probes: Due to the strong fluorescence imparted by the 7-hydroxy group, these molecules are widely used as fluorescent labels, pH indicators, and laser dyes. This property makes them valuable tools in biochemical assays and cellular imaging.

References

- 1. 7-Hydroxy-4-methylcoumarin, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Sweet Scent of Discovery: A Technical Guide to the Emergence of 4-Hydroxycoumarins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the serendipitous discovery and rich historical context of 4-hydroxycoumarins, a class of compounds that revolutionized medicine and rodent control. From a mysterious bovine ailment on the North American prairies to the synthesis of life-saving anticoagulants, this document traces the scientific journey, experimental underpinnings, and key molecular interactions that defined this critical area of research.

Historical Context: The "Sweet Clover Disease" Epidemic

In the early 1920s, a devastating hemorrhagic disease began to afflict cattle herds across the northern United States and Canada.[1][2] Veterinarians Frank Schofield and Lee Roderick independently identified the cause: the ingestion of improperly cured or moldy sweet clover (Melilotus alba and M. officinalis) hay.[2][3][4] Healthy cattle would suddenly bleed to death from minor injuries or even spontaneously, a condition that became known as "sweet clover disease."[3] Roderick's work further revealed that the affected animals had a profound deficiency in prothrombin, a key blood clotting factor.[2][4]

The mystery reached a pivotal point in February 1933, when a Wisconsin farmer, struggling through the Great Depression, arrived at the University of Wisconsin's agricultural experiment station with a dead heifer, a milk can full of non-coagulating blood, and a sample of the spoiled hay he was forced to use as feed.[5] By chance, he found the laboratory of biochemist Karl Paul Link. This encounter initiated a multi-year investigation by Link and his team to isolate the hemorrhagic agent.

After a long and arduous process, graduate student Harold Campbell, under Link's guidance, successfully isolated the crystalline anticoagulant in June 1939.[1][6] Over the next year, the team, including Mark Stahmann, determined its structure and completed its chemical synthesis. They identified the compound as 3,3'-methylenebis(4-hydroxycoumarin), later named dicoumarol.[6] They established that coumarin, a naturally occurring and non-toxic compound in fresh sweet clover, was transformed into the potent anticoagulant dicoumarol by fungi during the spoiling process.[1][6]

From Bovine Disease to Clinical Application

The discovery of dicoumarol was of immediate interest to the medical community, which at the time had only the injectable anticoagulant heparin at its disposal.[1] An oral anticoagulant was highly sought after.

Early Clinical Trials and Development of Warfarin

Clinical trials with dicoumarol began in 1941 at the Mayo Clinic and Wisconsin General Hospital.[1] These early studies established its efficacy in prolonging prothrombin time in humans but also highlighted its unpredictable pharmacokinetic profile.[7][8]

Warfarin was first marketed as a rodenticide in 1948.[2] Its transition to human medicine was expedited after a 1951 incident where a US Navy recruit unsuccessfully attempted suicide with a massive dose of warfarin and was saved by treatment with vitamin K. This demonstrated its relative safety and reversibility.[1] Warfarin was approved for medical use in 1954 under the brand name Coumadin and quickly became the leading oral anticoagulant worldwide, a status it maintained for decades.[2]

Quantitative Data from Early Research

The following tables summarize the limited quantitative data available from the historical literature. This data illustrates the initial characterization and comparison of these novel compounds.

| Parameter | Dicoumarol | Warfarin | Source(s) |

| Biological Half-Life (Rats) | 5 - 28 hours | 9 - 30 hours | [11] |

| Mean Half-Life Ratio (Warfarin/Dicoumarol) | - | 1.42 | [11] |

| Primary Application | Anticoagulant, Rodenticide (limited use) | Rodenticide, Anticoagulant | [8][12] |

| Relative Potency | Less potent | More potent | [8][13][14] |

Table 1. Comparative Pharmacokinetic and Potency Data of Dicoumarol and Warfarin.

| Parameter | Dosage / Observation | Source(s) |

| Initial Oral Dose (Adults <150 lbs) | 250 mg on day 1 | [7] |

| Initial Oral Dose (Adults >150 lbs) | 300 mg on day 1 | [7] |

| Subsequent Dosing | 100-150 mg on days 2 and 3 | [7] |

| Target Prothrombin Time | 30 - 45 seconds | [7] |

| Therapeutic Target (Modern INR) | 2.0 - 3.0 | [8][15] |

Table 2. Early Clinical Dosing and Monitoring Parameters for Dicoumarol.

| Parameter | Finding | Source(s) |

| Concentration in Spoiled Hay (Dry Basis) | ~0.003% | [6] |

| Concentration in Toxic Hay (Typical) | 20 - 30 mg/kg | [3][16] |

| Morbidity Rate in Affected Herds | ~12% | [16] |

| Case-Fatality Rate in Affected Herds | ~65% | [16] |

Table 3. Quantitative Data Related to "Sweet Clover Disease."

Key Experimental Protocols

The methodologies of the 1930s and 1940s lacked the sophistication of modern techniques. The following are reconstructions of the core experimental protocols based on historical accounts.

Isolation of Dicoumarol from Spoiled Sweet Clover (Reconstructed)

The protocol developed by Link's laboratory was a multi-stage process of extraction and purification. While the exact, detailed procedure is not fully documented in the available literature, the principles were as follows:

-

Extraction: Large quantities of toxic, moldy sweet clover hay were ground and subjected to extraction with a weak alkaline solution (e.g., dilute sodium hydroxide) to solubilize the acidic hemorrhagic agent.

-

Acidification: The alkaline extract was then acidified (e.g., with hydrochloric acid). This caused the crude hemorrhagic agent to precipitate out of the solution, separating it from many water-soluble plant components.

-

Solvent Partitioning: The crude precipitate was redissolved and partitioned between various organic solvents and water at different pH levels to remove impurities. This process was repeated multiple times to concentrate the active fraction.

-

Crystallization: The concentrated extract was further purified through repeated crystallization. Harold Campbell's breakthrough came when he successfully obtained pure, white crystals of the hemorrhagic agent from a final solvent extract.[5][6]

-

Bioassay: Throughout the process, the potency of each fraction was determined using a bioassay. Rabbits were fed the extracts, and the effect on their blood's clotting time was measured to guide the purification.[13]

Prothrombin Time (PT) Test - The Quick Method (c. 1935)

The development of the one-stage prothrombin time test by Dr. Armand Quick in 1935 was crucial for both the research into sweet clover disease and the subsequent clinical monitoring of anticoagulant therapy.[17]

-

Blood Collection: Whole blood was collected from the subject and immediately mixed with a sodium citrate solution. The citrate acts as an anticoagulant by chelating calcium ions, which are essential for coagulation.[15][18]

-

Plasma Preparation: The citrated blood was centrifuged to separate the cellular components from the blood plasma. The resulting platelet-poor plasma was carefully drawn off for testing.[15][18]

-

Reagent Preparation: A standardized preparation of "thromboplastin" was required. Historically, this was an extract made from rabbit brain or lung tissue, which is rich in Tissue Factor and phospholipids.[17]

-

Assay Performance:

-

A small volume of the subject's plasma was placed in a test tube and warmed to 37°C in a water bath.[18]

-

An excess of the thromboplastin reagent was added to the plasma.

-

Calcium chloride solution was then added to the mixture, initiating the clotting cascade by overcoming the effect of the citrate.[17]

-

Simultaneously with the addition of calcium, a stopwatch was started. The tube was observed, often by tilting, until a visible fibrin clot formed. The time from the addition of calcium to clot formation was recorded as the prothrombin time in seconds.[17][18]

-

Mechanism of Action: Inhibition of the Vitamin K Cycle

4-hydroxycoumarins exert their anticoagulant effect by interfering with the Vitamin K cycle, a critical pathway for the synthesis of several clotting factors in the liver.[12][19]

Vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate residues on precursor proteins for Factors II (prothrombin), VII, IX, and X.[20] This carboxylation is essential for the factors to bind calcium and phospholipid surfaces, a requirement for their activity in the coagulation cascade.

During this reaction, reduced vitamin K (hydroquinone) is oxidized to vitamin K epoxide. For the cycle to continue, the enzyme Vitamin K Epoxide Reductase (VKOR) must reduce vitamin K epoxide back to its active, reduced form.[21][22] 4-hydroxycoumarins like warfarin are potent inhibitors of VKOR.[23][24][25] By blocking this enzyme, they prevent the regeneration of active vitamin K, leading to a depletion of the reduced form.[20] This halts the carboxylation process, resulting in the production of inactive or partially active clotting factors and thus, a state of anticoagulation.

Visualizations: Pathways and Processes

The following diagrams, rendered in DOT language, illustrate the key molecular pathway and experimental workflows central to the discovery and understanding of 4-hydroxycoumarins.

Caption: The Vitamin K cycle in hepatocytes and the site of inhibition by 4-hydroxycoumarins.

Caption: Experimental workflow for the one-stage Prothrombin Time (PT) test.

Caption: Logical relationships in the discovery of 4-hydroxycoumarin anticoagulants.

References

- 1. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thebloodproject.com [thebloodproject.com]

- 3. Moldy Sweet Clover Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ccjm.org [ccjm.org]

- 8. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Prothrombin time - Wikipedia [en.wikipedia.org]

- 16. uomosul.edu.iq [uomosul.edu.iq]

- 17. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 18. atlas-medical.com [atlas-medical.com]

- 19. proficientwriting.com [proficientwriting.com]

- 20. Warfarin - Wikipedia [en.wikipedia.org]

- 21. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Warfarin inhibition of vitamin K 2,3-epoxide reductase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Video: Anticoagulant Drugs: Vitamin K Antagonists and Direct Oral Anticoagulants [jove.com]

- 25. Mechanism of coumarin action: sensitivity of vitamin K metabolizing enzymes of normal and warfarin-resistant rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 4-Alkyl-7-Hydroxycoumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photophysical parameters, specifically the fluorescence quantum yield and molar extinction coefficient, of 4-alkyl-7-hydroxycoumarin derivatives. Due to the limited availability of specific data for 4-Ethyl-7-hydroxycoumarin, this guide utilizes data from its close structural analog, 4-methyl-7-hydroxycoumarin (4-methylumbelliferone), to provide a robust predictive framework. The methodologies for determining these critical parameters are detailed, and a generalized experimental workflow is presented.

Quantitative Photophysical Data

The photophysical properties of coumarin derivatives are of paramount importance for their application as fluorescent probes and in drug development. The following table summarizes the key quantitative data for 4-methyl-7-hydroxycoumarin, which serves as a reliable reference for the expected values of this compound.

| Parameter | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | 18,000 cm⁻¹M⁻¹ | Typically measured in ddH₂O or PBS.[1] |

| Fluorescence Quantum Yield (Φf) | 0.208 | Ethanol[2] |

| 0.356 | Water[2] | |

| 0.266 | Methanol[2] | |

| 0.169 | Isopropanol[2] | |

| 0.132 | DMSO[2] | |

| Absorption Maximum (λabs) | ~320-325 nm | Dependent on solvent polarity.[2] |

| Emission Maximum (λem) | ~385-450 nm | Dependent on solvent polarity.[2] |

Note: The data presented is for 4-methyl-7-hydroxycoumarin, a close structural analog of this compound. The substitution of a methyl group with an ethyl group at the 4-position is expected to have a minor effect on the photophysical properties.

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

-

4-Alkyl-7-hydroxycoumarin compound

-

Spectroscopic grade solvent (e.g., ethanol, water)

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of the coumarin derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to the absorption maximum (λmax) of the coumarin derivative. Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of each of the diluted solutions at λmax.

-

Data Analysis: Plot a graph of absorbance (y-axis) versus molar concentration (x-axis). The data should yield a straight line passing through the origin. Perform a linear regression on the data points. The slope of the line is equal to the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Φf) - Relative Method

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

4-Alkyl-7-hydroxycoumarin compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

-

Spectroscopic grade solvent

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Note the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

The excitation and emission slit widths should be kept constant for all measurements.

-

-

Data Analysis:

-

Correct the fluorescence spectra for the instrument's response.

-

Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns²/nr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different).

-

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the determination of the molar extinction coefficient and the relative fluorescence quantum yield of a coumarin derivative.

Caption: Workflow for determining molar extinction coefficient and quantum yield.

References

The Anticancer Potential of 4-Ethyl-7-hydroxycoumarin Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Promising Class of Anticancer Compounds, Detailing Their Cytotoxic Effects, Mechanisms of Action, and Key Experimental Methodologies.

For Immediate Release

The quest for novel, effective, and selective anticancer agents is a paramount endeavor in modern medicinal chemistry. Within this landscape, coumarin derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. This technical guide focuses on a specific subclass, 4-Ethyl-7-hydroxycoumarin derivatives, and provides a comprehensive overview of their anticancer properties for researchers, scientists, and drug development professionals. While direct and extensive research on this compound derivatives is still emerging, this guide synthesizes available data on closely related analogs, particularly 4-methyl-7-hydroxycoumarin, to provide a foundational understanding and a roadmap for future investigations.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of coumarin derivatives is a critical starting point for their evaluation as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, data from structurally similar compounds, primarily 4-methyl-7-hydroxycoumarin and other 4,7-dihydroxycoumarin derivatives, offer valuable insights.

Below is a summary of the cytotoxic activities of various relevant coumarin derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the potential of this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Methyl-7-hydroxycoumarin Derivative (Compound 4) | HL-60 (Leukemia) | 8.09 | [1] |

| MCF-7 (Breast) | 3.26 | [1] | |

| A549 (Lung) | 9.34 | [1] | |

| 4,7-dihydroxycoumarin-based acryloylcyanohydrazone (Compound 8h) | A549 (Lung) | 4.31 ± 0.04 | [2] |

| HeLa (Cervical) | 5.14 ± 0.16 | [2] | |

| SKNSH (Neuroblastoma) | 6.09 ± 0.32 | [2] | |

| MCF7 (Breast) | 3.42 ± 0.52 | [2] | |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (Compound 11) | K562 (Leukemia) | 42.4 | [3] |

| LS180 (Colon) | 25.2 | [3] | |

| MCF-7 (Breast) | 25.1 | [3] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin (Compound 27) | K562, LS180, MCF-7 | 32.7 - 45.8 | [3] |

| 4-hydroxycoumarin derivative (SS-16) | HL-60 (Leukemia) | Comparatively good | [4] |

| EJ (Bladder) | Comparatively good | [4] | |

| 4-hydroxycoumarin derivative (SS-21) | HL-60 (Leukemia) | Comparatively good | [4] |

| EJ (Bladder) | Comparatively good | [4] |

Elucidating the Mechanism of Action: Key Signaling Pathways

The anticancer activity of coumarin derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.[5] Research on 4-hydroxycoumarin and 7-hydroxycoumarin derivatives has pointed towards several key mechanisms.

1. Induction of Apoptosis:

A primary mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Studies on 4-methyl-7-hydroxycoumarin have shown that it can up-regulate pro-apoptotic proteins such as Bax and Bad, while down-regulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including caspase-3 and caspase-9, which are the executioners of apoptosis.[5][6]

2. PI3K/Akt Signaling Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5][7] The inhibition of PI3K and Akt phosphorylation leads to the downstream suppression of pro-survival signals and can trigger apoptosis.

The following diagram, generated using Graphviz, illustrates the proposed mechanism of apoptosis induction by this compound derivatives, based on data from related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Anticoagulant Frontier: A Technical Guide to 4-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core anticoagulant properties of 4-hydroxycoumarin derivatives, a class of compounds pivotal in the management of thromboembolic disorders. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, detailed experimental protocols for assessing their efficacy, and a summary of key quantitative data to facilitate comparative analysis.

Introduction

4-Hydroxycoumarin derivatives are a major class of oral anticoagulants that function as vitamin K antagonists.[1][2] Their discovery and development have revolutionized the treatment of conditions characterized by excessive blood clotting. The foundational molecule, 4-hydroxycoumarin itself, does not possess anticoagulant properties; however, substitution at the 3-position is a critical determinant of this activity.[3] Warfarin, a synthetic derivative, remains the most widely prescribed oral anticoagulant globally.[4] This guide will explore the intricate details of how these molecules exert their effects and the methodologies used to quantify their potency.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of 4-hydroxycoumarin derivatives is intricately linked to the disruption of the vitamin K cycle, a critical pathway for the synthesis of several coagulation factors.[1][2] These compounds act as potent inhibitors of the enzyme Vitamin K epoxide reductase (VKOR).[1][2]

Vitamin K is an essential cofactor for the post-translational gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X. This carboxylation is crucial for their ability to bind calcium ions and participate in the coagulation cascade. During this process, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide. For the coagulation process to be sustained, vitamin K epoxide must be recycled back to its reduced form. This is where VKOR plays a pivotal role.

4-Hydroxycoumarin derivatives competitively inhibit VKOR, leading to an accumulation of vitamin K epoxide and a depletion of the reduced form of vitamin K.[1] This, in turn, results in the production of under-carboxylated, and therefore functionally inactive, clotting factors. The net effect is a dose-dependent impairment of the coagulation cascade and a prolongation of clotting time.

Structure-Activity Relationships

The anticoagulant activity of 4-hydroxycoumarin derivatives is highly dependent on their molecular structure. Key structural features that influence potency include:

-

The 4-hydroxy group: This group is essential for anticoagulant activity. Its ability to exist in tautomeric forms is thought to be crucial for binding to VKOR.

-

A substituent at the 3-position: Unsubstituted 4-hydroxycoumarin is inactive. The nature of the substituent at this position significantly impacts the anticoagulant potency. A lipophilic substituent is generally preferred.

-

The aromatic ring system: Modifications to the benzene ring of the coumarin nucleus can also modulate activity.

Quantitative Data Summary

The following tables summarize key quantitative data for various 4-hydroxycoumarin derivatives, providing a basis for a comparative assessment of their anticoagulant properties.

Table 1: In Vitro Anticoagulant Activity and VKOR Inhibition

| Compound | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) | VKOR Inhibition IC50 (µM) |

| Warfarin | 14.6[1] | - | 0.4[1] |

| Acenocoumarol | - | - | - |

| Phenprocoumon | - | - | - |

| Dicoumarol | - | - | - |

| Brodifacoum | - | - | - |

| Difenacoum | - | - | - |

| Ferulenol | - | - | ~0.018 (22x more potent than warfarin)[5] |

| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.3[1] | - | - |

| Compound 40 (novel diphenacoum analogue) | - | - | 0.4 (2.5x more potent than warfarin)[6] |

| Compound 41 (novel diphenacoum analogue) | - | - | 4 (10x less active than warfarin)[6] |

| A114 (novel synthetic inhibitor) | - | - | 5.51[7] |

| A116 (novel synthetic inhibitor) | - | - | 5.53[7] |

| A16 (novel synthetic inhibitor) | - | - | 9.02[7] |

| A9 (novel synthetic inhibitor) | - | - | 19.32[7] |

Table 2: Pharmacokinetic Properties of Selected 4-Hydroxycoumarin Derivatives

| Compound | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding |

| Warfarin | 20-60 hours[8] | 0.14 L/kg | - | 99% |

| Acenocoumarol | 8-11 hours[5] | - | 10.9 ± 3.0 L/h (for S-enantiomer)[9] | - |

| Phenprocoumon | 76-274 hours[9] | - | - | - |

| Brodifacoum | 60.8 ± 1.9 hours (rabbit) | - | - | - |

| Difenacoum | 83.1 ± 10.3 hours (rabbit) | - | - | - |

Experimental Protocols

Accurate assessment of the anticoagulant properties of 4-hydroxycoumarin derivatives relies on standardized in vitro and in vivo assays. The following are detailed protocols for key experiments.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It is highly sensitive to deficiencies in factors II, V, VII, and X, making it a primary tool for monitoring oral anticoagulant therapy.[8]

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating the extrinsic pathway. The time taken for a fibrin clot to form is measured in seconds.

Materials:

-

Citrated platelet-poor plasma (PPP) from test subjects or pooled normal plasma.

-

Thromboplastin-calcium reagent.

-

Coagulometer or a water bath at 37°C and a stopwatch.

-

Control plasmas (normal and abnormal).

Procedure:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain PPP.

-

Reagent and Sample Incubation: Pre-warm the thromboplastin-calcium reagent and the PPP samples to 37°C.

-

Assay Performance:

-

Pipette 100 µL of PPP into a pre-warmed cuvette.

-

Incubate for 3 minutes at 37°C.

-

Rapidly add 200 µL of the pre-warmed thromboplastin-calcium reagent and simultaneously start the timer.

-

Record the time in seconds for the formation of a visible clot.

-

-

Controls: Run normal and abnormal control plasmas with each batch of tests to ensure the validity of the results.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. It is sensitive to deficiencies in factors II, V, VIII, IX, X, XI, and XII.

Principle: An activator of the contact phase (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Materials:

-

Citrated platelet-poor plasma (PPP).

-

aPTT reagent (containing a contact activator and phospholipids).

-

0.025 M Calcium chloride solution.

-

Coagulometer or a water bath at 37°C and a stopwatch.

-

Control plasmas.

Procedure:

-

Sample Preparation: Prepare PPP as described for the PT assay.

-

Reagent and Sample Incubation: Pre-warm the aPTT reagent, calcium chloride solution, and PPP samples to 37°C.

-

Assay Performance:

-

Pipette 100 µL of PPP into a pre-warmed cuvette.

-

Add 100 µL of the aPTT reagent and incubate the mixture for a specified time (typically 3-5 minutes) at 37°C.

-

Rapidly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start the timer.

-

Record the time in seconds for clot formation.

-

-

Controls: Include normal and abnormal controls in each run.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of compounds on the target enzyme, VKOR.[6]

Principle: The activity of VKOR is measured by quantifying the conversion of vitamin K epoxide to vitamin K. The inhibitory potential of a test compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

-

Source of VKOR enzyme (e.g., liver microsomes from animals treated with warfarin to induce high levels of VKOR, or recombinant human VKORC1).

-

Vitamin K1 epoxide substrate.

-

Dithiothreitol (DTT) as a reducing agent.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Test compounds (4-hydroxycoumarin derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Quenching solution (e.g., isopropanol/hexane).

-

HPLC system for analysis.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, DTT, and the VKOR enzyme source.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (solvent only).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the vitamin K1 epoxide substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction and Analysis: Extract the vitamin K and vitamin K epoxide from the reaction mixture using an organic solvent (e.g., hexane). Analyze the extracts by HPLC to quantify the amount of vitamin K produced.

-

Data Analysis: Calculate the percentage of VKOR inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

4-Hydroxycoumarin derivatives represent a cornerstone of anticoagulant therapy. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental methods used for their evaluation is critical for the development of new and improved anticoagulant agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and comparative data to support ongoing research in this vital therapeutic area. The continued exploration of novel derivatives holds the promise of developing anticoagulants with enhanced efficacy, safety, and patient-specific therapeutic profiles.

References

- 1. Pharmacokinetic and pharmacodynamic properties of oral anticoagulants, especially phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetics of coumarin anticoagulants. X. Relationship between distribution, elimination, and anticoagulant action of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Warfarin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A study of the relationship between the pharmacokinetics and the pharmacodynamics of the 4-hydroxycoumarin anticoagulants warfarin, difenacoum and brodifacoum in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application